3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid
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Overview
Description
3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a nitrophenylcarbamoyl group, and a boronic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Carbamoylation: Addition of the carbamoyl group.
Boronic Acid Formation: Introduction of the boronic acid moiety.
Each of these steps requires specific reagents and conditions, such as the use of nitric acid for nitration, fluorinating agents like N-fluorobenzenesulfonimide, and boronic acid precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to a boronate ester.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic reagents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the boronic acid group forms a boronate ester.
Scientific Research Applications
3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The nitrophenylcarbamoyl group may also contribute to its biological activity by interacting with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(3-nitrophenylcarbamoyl)benzeneboronic acid
- 3-Fluoro-5-(4-methyl-2-nitrophenylcarbamoyl)benzeneboronic acid
Uniqueness
3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorine atom, nitrophenylcarbamoyl group, and boronic acid moiety make it a versatile compound for various applications.
Properties
Molecular Formula |
C13H10BFN2O5 |
---|---|
Molecular Weight |
304.04 g/mol |
IUPAC Name |
[3-fluoro-5-[(4-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BFN2O5/c15-10-6-8(5-9(7-10)14(19)20)13(18)16-11-1-3-12(4-2-11)17(21)22/h1-7,19-20H,(H,16,18) |
InChI Key |
PFRASZXFGUHQOZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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